2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide 2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 941873-07-0
VCID: VC5697135
InChI: InChI=1S/C20H22N2O4/c1-25-17-8-10-18(11-9-17)26-14-19(23)21-15-5-4-6-16(13-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

CAS No.: 941873-07-0

Cat. No.: VC5697135

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide - 941873-07-0

Specification

CAS No. 941873-07-0
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name 2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C20H22N2O4/c1-25-17-8-10-18(11-9-17)26-14-19(23)21-15-5-4-6-16(13-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23)
Standard InChI Key QMDSUXMEIZQUDS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises two primary moieties:

  • 4-Methoxyphenoxy group: A phenyl ring substituted with a methoxy (-OCH₃) group at the para position, linked via an ether bond to the acetamide backbone.

  • 3-(2-Oxopiperidin-1-yl)phenyl group: A phenyl ring substituted at the meta position with a 2-oxopiperidin-1-yl group, a six-membered lactam ring.

The acetamide bridge (-NH-C(=O)-CH₂-O-) connects these aromatic systems, creating a planar configuration that may facilitate intermolecular interactions such as hydrogen bonding and π-π stacking .

Key Functional Groups

  • Amide bond: The -NH-C(=O)- group is a hallmark of peptide-like structures, influencing solubility and stability.

  • Ether linkage: The -O- bridge between the acetamide and 4-methoxyphenyl group enhances metabolic resistance compared to ester analogs .

  • Lactam ring: The 2-oxopiperidin-1-yl group introduces conformational rigidity and potential hydrogen-bonding sites via its ketone oxygen .

Physicochemical Properties

Based on structural analogs (e.g., PubChem CID 3236979), the compound likely exhibits:

  • Molecular weight: ~380–400 g/mol (estimated via fragment analysis).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy and amide groups .

  • LogP: ~2.5–3.0, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Structural Elucidation

Proposed Synthetic Routes

While no direct synthesis data exists for this compound, pathways for analogous phenylacetamides suggest a multi-step approach:

  • Formation of 4-methoxyphenoxyacetic acid:

    • Etherification of 4-methoxyphenol with chloroacetic acid under basic conditions .
      4-MeO-C₆H₄-OH + ClCH₂COOH → 4-MeO-C₆H₄-O-CH₂COOH\text{4-MeO-C₆H₄-OH + ClCH₂COOH → 4-MeO-C₆H₄-O-CH₂COOH}

  • Amidation with 3-(2-oxopiperidin-1-yl)aniline:

    • Activation of the carboxylic acid as an acyl chloride (e.g., using thionyl chloride), followed by coupling with the aniline derivative .
      4-MeO-C₆H₄-O-CH₂COCl + H₂N-C₆H₄-(2-oxopiperidin-1-yl) → Target compound\text{4-MeO-C₆H₄-O-CH₂COCl + H₂N-C₆H₄-(2-oxopiperidin-1-yl) → Target compound}

Challenges in Synthesis

  • Steric hindrance: The meta-substituted aniline may reduce reaction yields due to decreased nucleophilicity.

  • Lactam stability: The 2-oxopiperidin-1-yl group requires protection during acidic or basic conditions to prevent ring-opening .

Crystallographic Insights

Although crystallographic data for this compound is unavailable, related chalcone derivatives (e.g., C₂₄H₂₁NO₄) exhibit intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing planar configurations . Similar interactions are anticipated in the title compound, with potential C–H⋯π stacking between phenyl rings.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual aromatic systems and amide bridge align with scaffolds used in:

  • Antidepressants: Structural similarity to trazodone (a 5-HT₂A antagonist) .

  • Anticancer agents: Lactam rings are prevalent in proteasome inhibitors (e.g., bortezomib) .

Material Science

The methoxyphenoxy group could enhance thermal stability in polymers, akin to polyether ether ketone (PEEK) derivatives .

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